2-Bromo-6-chloropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

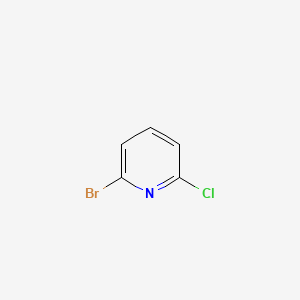

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTZSVLLPKTZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199395 | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-72-7 | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5140-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005140727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG4B76V6ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Oxidative Addition:

This is often the rate-determining and selectivity-determining step. For 2-bromo-6-chloropyridine, two competing pathways exist for the oxidative addition of the palladium(0) catalyst, such as Pd(PPh₃)₂: one involving the C-Br bond and the other the C-Cl bond.

Pathway 1 (C-Br activation): this compound + Pd(0)L₂ → [Pd(II)(2-(6-chloropyridyl))(Br)L₂]

Pathway 2 (C-Cl activation): this compound + Pd(0)L₂ → [Pd(II)(2-(6-bromopyridyl))(Cl)L₂]

DFT calculations on similar systems consistently show that the activation barrier for the oxidative addition to the C-Br bond is lower than that for the C-Cl bond. researchgate.net This is due to the weaker C-Br bond and more favorable orbital interactions. Therefore, the formation of the [Pd(II)(2-(6-chloropyridyl))(Br)L₂] intermediate is the dominant pathway.

Transmetalation:

In this step, the aryl group from the boronic acid (in the form of an organoborate) is transferred to the palladium center, displacing the bromide ion. This proceeds through a pre-transmetalation complex.

[Pd(II)(2-(6-chloropyridyl))(Br)L₂] + [ArB(OH)₃]⁻ → [Pd(II)(2-(6-chloropyridyl))(Ar)L₂] + Br⁻ + B(OH)₃

Computational studies have investigated the mechanism of this step in detail, highlighting the role of the base in activating the boronic acid. rsc.org

Reductive Elimination:

This is the final step where the new C-C bond is formed, and the palladium catalyst is regenerated.

[Pd(II)(2-(6-chloropyridyl))(Ar)L₂] → 2-aryl-6-chloropyridine + Pd(0)L₂

The reductive elimination step is generally facile and irreversible.

The following table provides a conceptual summary of the key species and their predicted relative energies in the catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-6-chloropyridine.

| Species | Description | Predicted Relative Energy |

| Reactants | This compound + Pd(0)L₂ + ArB(OH)₂ | Baseline |

| TS_OA(C-Br) | Transition state for C-Br oxidative addition | Lower energy barrier |

| Int_OA(C-Br) | Intermediate after C-Br oxidative addition | Thermodynamically favored intermediate |

| TS_OA(C-Cl) | Transition state for C-Cl oxidative addition | Higher energy barrier |

| Int_OA(C-Cl) | Intermediate after C-Cl oxidative addition | Less stable intermediate |

| TS_Trans | Transition state for transmetalation | Varies with substrate and base |

| Int_RE | Intermediate prior to reductive elimination | Generally stable |

| TS_RE | Transition state for reductive elimination | Generally low energy barrier |

| Products | 2-Aryl-6-chloropyridine + Pd(0)L₂ | Thermodynamically downhill |

This computational analysis of the catalytic cycle provides a detailed, molecular-level understanding of why the reaction proceeds with high regioselectivity for the substitution at the 2-position. The higher activation barrier for the oxidative addition to the C-Cl bond effectively prevents the formation of the corresponding 6-bromo-2-arylpyridine product under typical reaction conditions.

Reactivity and Synthetic Applications

Chemoselective Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgyoutube.com In the case of this compound, the reaction can be tuned to occur selectively at the C-Br position. For example, reacting it with phenylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) results in the displacement of the bromine atom to form 2-chloro-6-phenylpyridine. rsc.org By using a greater excess of the boronic acid and harsher conditions (e.g., higher temperature), both halogens can be substituted. rsc.org

Buchwald-Hartwig Amination : This is a palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It is an extremely general method for synthesizing aromatic amines from aryl halides. researchgate.net this compound and other bromopyridines are effective substrates for this reaction, allowing for the introduction of primary and secondary amines at the C-Br position. nih.govchemspider.com This provides a direct route to various 2-amino-6-chloropyridine (B103851) derivatives, which are valuable building blocks in their own right. georgiasouthern.edu

Other Cross-Coupling Reactions : The reactivity profile of this compound also makes it suitable for other palladium-catalyzed reactions such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents), further expanding its synthetic utility. fiveable.menih.gov

Nucleophilic Aromatic Substitution Reactions

While cross-coupling reactions are dominant, the chlorine atom in the derivatives of this compound (for instance, after the C-Br bond has been functionalized) can undergo nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions towards attack by nucleophiles. Strong nucleophiles can displace the chloride ion to introduce a variety of functional groups, including alkoxy, amino, and cyano groups. This provides a complementary strategy to cross-coupling for elaborating the pyridine core.

Table of Compounds

Q & A

Q. What scale-up challenges arise in synthesizing this compound, and how can they be addressed?

- Methodological Answer : At scale, exothermic halogenation requires controlled cooling (jacketed reactors) to prevent runaway reactions. Optimize stoichiometry of brominating agents (e.g., PBr₃) to minimize waste. Pilot batches should test purification scalability, noting that distillation may degrade the product—prefer crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.